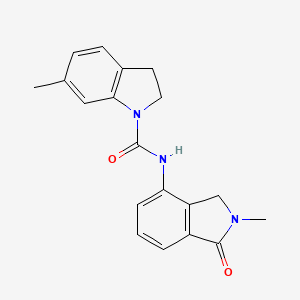![molecular formula C17H19ClFNO2 B7429902 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol](/img/structure/B7429902.png)
3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are drugs that are used to treat various medical conditions such as hypertension, angina, and arrhythmias.
作用机制
The mechanism of action of 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol involves the inhibition of beta-adrenergic receptors. Beta-adrenergic receptors are proteins that are located on the surface of cells and are involved in the regulation of various physiological processes such as heart rate, blood pressure, and metabolism. By blocking these receptors, 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol can reduce the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol include:
1. Reduction in Heart Rate: By blocking beta-adrenergic receptors, 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol can reduce heart rate, which can be beneficial in the treatment of cardiovascular diseases.
2. Reduction in Blood Pressure: 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol can also reduce blood pressure by blocking beta-adrenergic receptors.
3. Inhibition of Sympathetic Nervous System: By reducing the activity of the sympathetic nervous system, 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol can reduce anxiety and improve the response to psychotherapy.
实验室实验的优点和局限性
The advantages and limitations of 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol for lab experiments include:
Advantages:
1. High Selectivity: 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol is highly selective for beta-adrenergic receptors, which can be advantageous in studies that require specific receptor targeting.
2. Well-Established Pharmacology: The pharmacology of beta-blockers such as 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol is well-established, which can simplify experimental design and interpretation.
Limitations:
1. Limited Solubility: 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol has limited solubility in aqueous solutions, which can complicate experimental procedures.
2. Off-Target Effects: Beta-blockers such as 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol can have off-target effects on other receptors, which can complicate experimental interpretation.
未来方向
Some of the future directions for research on 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol include:
1. Combination Therapy: The combination of beta-blockers with other drugs such as chemotherapy agents may enhance the anti-cancer properties of beta-blockers.
2. Development of Novel Compounds: The development of novel beta-blockers with improved pharmacological properties such as increased solubility and selectivity may enhance their therapeutic potential.
3. Mechanistic Studies: Further mechanistic studies are needed to elucidate the precise molecular mechanisms underlying the anti-cancer and anti-anxiety properties of beta-blockers such as 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol.
合成方法
The synthesis of 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol involves the reaction of 2-fluoro-4-chlorophenylacetonitrile with (R)-2-amino-1-propanol in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol.
科学研究应用
3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol has been extensively studied for its potential therapeutic applications. Some of the areas of research include:
1. Cardiovascular Diseases: Beta-blockers such as 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol are commonly used to treat cardiovascular diseases such as hypertension, angina, and arrhythmias. Studies have shown that beta-blockers can effectively reduce blood pressure, heart rate, and the risk of cardiovascular events.
2. Cancer: Recent studies have suggested that beta-blockers such as 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol may have anti-cancer properties. It has been proposed that beta-blockers can inhibit tumor growth and metastasis by modulating the activity of the sympathetic nervous system.
3. Neurological Disorders: Beta-blockers have also been studied for their potential use in the treatment of neurological disorders such as anxiety and post-traumatic stress disorder. Studies have shown that beta-blockers can reduce the symptoms of anxiety and improve the response to psychotherapy.
属性
IUPAC Name |
3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO2/c18-13-7-5-12(6-8-13)17(22)11-20-16(9-10-21)14-3-1-2-4-15(14)19/h1-8,16-17,20-22H,9-11H2/t16?,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLWDDCLIDCDHZ-DJNXLDHESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)NCC(C2=CC=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(CCO)NC[C@@H](C2=CC=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[2-(2,4-difluorophenyl)ethylcarbamoylamino]-3-methylimidazole-4-carboxylate](/img/structure/B7429822.png)
![2-[[(2R)-2-methoxy-2-phenylacetyl]amino]-N,N,2-trimethylpropanamide](/img/structure/B7429826.png)

![(2S,3S)-3-amino-1-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]-4-phenylbutan-2-ol](/img/structure/B7429859.png)

![1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea](/img/structure/B7429870.png)
![1-[3-(4-Fluorophenyl)cyclopentyl]-3-[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]urea](/img/structure/B7429873.png)
![1-[1-[(4-Acetamidophenyl)carbamothioyl]pyrrolidin-3-yl]triazole-4-carboxamide](/img/structure/B7429880.png)
![Ethyl 4-[(3-pyridin-3-ylpyrrolidine-1-carbonyl)amino]benzoate](/img/structure/B7429883.png)
![4-Amino-1-[3-(aminomethyl)-4-methylpiperidin-1-yl]-4-phenylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7429889.png)
![3-(2-Amino-1-cyclopentylethyl)-1-methyl-1-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]urea;2,2,2-trifluoroacetic acid](/img/structure/B7429892.png)

![N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide](/img/structure/B7429898.png)